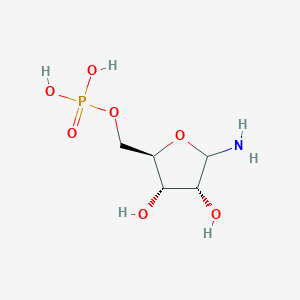
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a biochemical intermediate in the formation of purine nucleotides via inosine-5-monophosphate, making it a crucial building block for DNA and RNA . It is also involved in the biosynthesis of vitamins such as thiamine and cobalamin .
Vorbereitungsmethoden
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is synthesized enzymatically from ribose-5-phosphate and ammonia. This reaction is catalyzed by the enzyme amidophosphoribosyltransferase, which attaches ammonia from glutamine to phosphoribosyl pyrophosphate at its anomeric carbon . The reaction conditions typically require ribose-5-phosphate, ammonium chloride, ATP, and magnesium ions
Analyse Chemischer Reaktionen
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate undergoes several types of chemical reactions, primarily in the context of purine biosynthesis:
Substitution Reactions: The amine group from glutamine is substituted onto phosphoribosyl pyrophosphate to form phosphoribosylamine.
Condensation Reactions: This compound combines with glycine in a process driven by ATP to form glycineamide ribonucleotide.
Oxidation and Reduction: These reactions are less common for phosphoribosylamine itself but are crucial in the downstream steps of purine biosynthesis.
Common reagents include glutamine, glycine, ATP, and phosphoribosyl pyrophosphate . Major products formed from these reactions include glycineamide ribonucleotide and other intermediates in the purine biosynthesis pathway .
Wissenschaftliche Forschungsanwendungen
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate has several scientific research applications:
Wirkmechanismus
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects primarily through its role in purine biosynthesis. The enzyme amidophosphoribosyltransferase catalyzes the attachment of ammonia from glutamine to phosphoribosyl pyrophosphate, forming phosphoribosylamine . This compound then combines with glycine to form glycineamide ribonucleotide, a crucial step in the purine biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific role in purine biosynthesis. Similar compounds include:
Phosphoribosyl pyrophosphate: A precursor in the same pathway.
Glycineamide ribonucleotide: The product formed from phosphoribosylamine and glycine.
Inosine-5-monophosphate: A downstream product in the purine biosynthesis pathway.
These compounds share similar roles in nucleotide biosynthesis but differ in their specific functions and positions within the pathway.
Eigenschaften
CAS-Nummer |
14050-66-9 |
|---|---|
Molekularformel |
C5H12NO7P |
Molekulargewicht |
229.13 g/mol |
IUPAC-Name |
[(2R,3S,4R)-5-amino-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C5H12NO7P/c6-5-4(8)3(7)2(13-5)1-12-14(9,10)11/h2-5,7-8H,1,6H2,(H2,9,10,11)/t2-,3-,4-,5?/m1/s1 |
InChI-Schlüssel |
SKCBPEVYGOQGJN-SOOFDHNKSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H](C(O1)N)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(O1)N)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(O1)N)O)O)OP(=O)(O)O |
| 82197-76-0 | |
Synonyme |
phosphoribosylamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



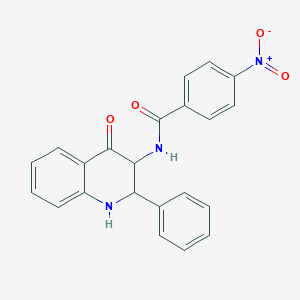

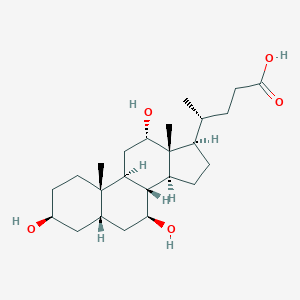
![PROPAN-2-YL 2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE](/img/structure/B227774.png)

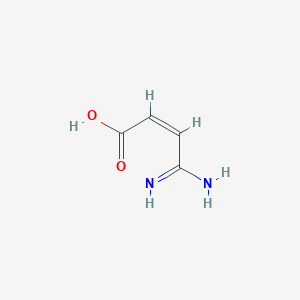
![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)

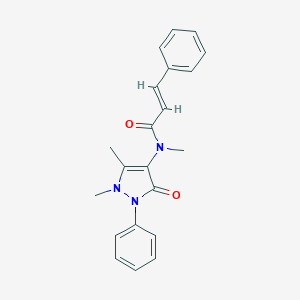
![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)

![1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B227811.png)

